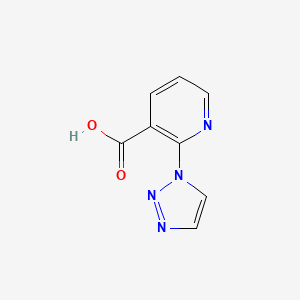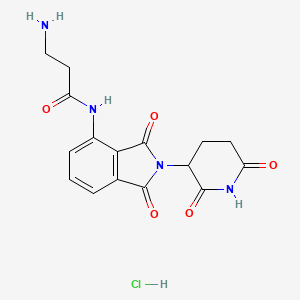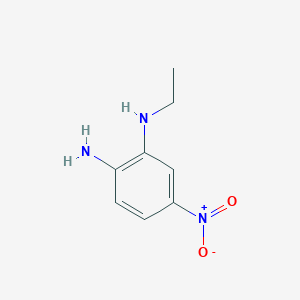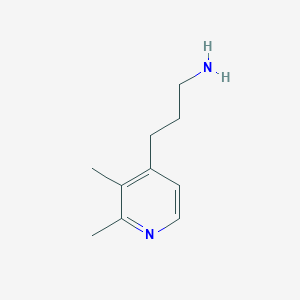
3-(2,3-Dimethylpyridin-4-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dimethylpyridin-4-YL)propan-1-amine is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2nd and 3rd positions of the pyridine ring and a propan-1-amine group at the 4th position . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethylpyridin-4-YL)propan-1-amine typically involves the alkylation of 2,3-dimethylpyridine with a suitable alkylating agent, followed by amination . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylpyridin-4-YL)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines . Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
3-(2,3-Dimethylpyridin-4-YL)propan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylpyridin-4-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylpyridin-4-YL)propan-1-amine: This compound is similar in structure but has only one methyl group at the 2nd position.
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine: This compound has a pyrazole ring instead of a pyridine ring.
Uniqueness
3-(2,3-Dimethylpyridin-4-YL)propan-1-amine is unique due to the presence of two methyl groups at the 2nd and 3rd positions of the pyridine ring, which can influence its chemical reactivity and biological activity . This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-(2,3-dimethylpyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-8-9(2)12-7-5-10(8)4-3-6-11/h5,7H,3-4,6,11H2,1-2H3 |
InChI Key |
JIVDQKZEOJEBAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


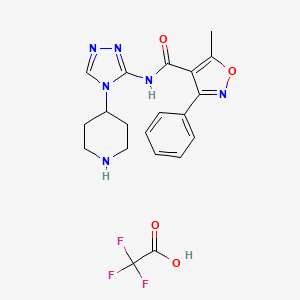
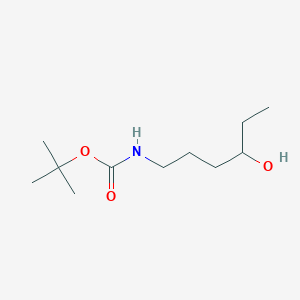
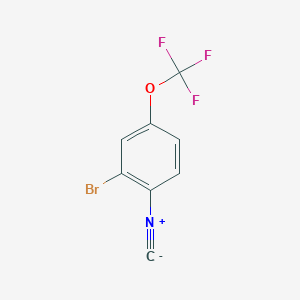
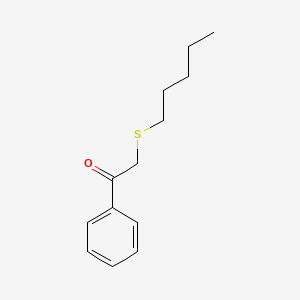
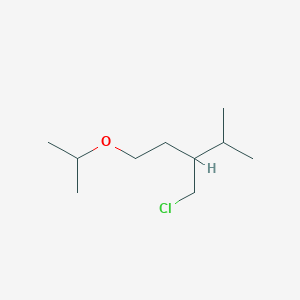
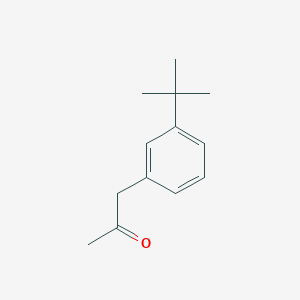
![N-[4-(2-methoxyphenoxy)phenyl]butanamide](/img/structure/B13575956.png)
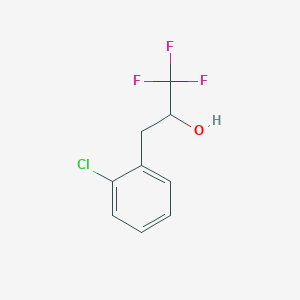
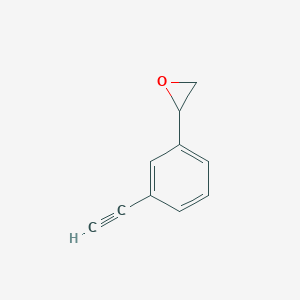
![(1S,2S)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13575973.png)
